REACTION_CXSMILES
|
OC1C2C(=CC=CC=2)C=CC=1.C(OC1C=CC(C2C=CC(C([O:35][C:36]3[CH:41]=[CH:40][C:39]([C:42]([O:44][CH:45]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH3:55])[C:46]([F:49])([F:48])[F:47])=[O:43])=[C:38]([F:56])[CH:37]=3)=O)=CC=2)=CC=1)CCCCCCC.C(N(CC)CC)C>C(Cl)Cl>[F:56][C:38]1[CH:37]=[C:36]([OH:35])[CH:41]=[CH:40][C:39]=1[C:42]([O:44][CH:45]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH3:55])[C:46]([F:48])([F:49])[F:47])=[O:43]
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=CC=CC=C12
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)OC1=CC(=C(C=C1)C(=O)OC(C(F)(F)F)CCCCCC)F
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
6-(1,1,1-trifluoro-2-octyloxycarbonyl)naphthalene 2-carboxychloride
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC(C(F)(F)F)CCCCCC)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |